METHYL 4-({[(2-THIENYLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
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Overview
Description
Methyl 4-({[(2-thienylmethyl)amino]carbothioyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a thienylmethyl group through a carbothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(2-thienylmethyl)amino]carbothioyl}amino)benzoate typically involves the reaction of 4-aminobenzoic acid with thienylmethylamine in the presence of a carbothioylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(2-thienylmethyl)amino]carbothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 4-({[(2-thienylmethyl)amino]carbothioyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[(2-thienylmethyl)amino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets. The thienylmethyl group can interact with enzymes or receptors, leading to modulation of their activity. The carbothioyl linkage may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenoxy)methyl)benzoate
- Methyl 4-((2-(2-((4-ethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenoxy)methyl)benzoate
Uniqueness
Methyl 4-({[(2-thienylmethyl)amino]carbothioyl}amino)benzoate is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
methyl 4-(thiophen-2-ylmethylcarbamothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-18-13(17)10-4-6-11(7-5-10)16-14(19)15-9-12-3-2-8-20-12/h2-8H,9H2,1H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZQYBGJWIZPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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